Provitamin C
Overview
Description
Provitamin C is a complex organic compound characterized by its multiple hydroxyl groups and a ketone functional group
Mechanism of Action
Target of Action
Provitamin C, also known as (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, xylo-2-Hexulosonic acid, or d-sorbosonic acid, primarily targets cells throughout the body due to its essential role as a potent antioxidant . It is crucial for the synthesis of collagen, a protein that provides structure and strength to various body tissues .
Mode of Action
This compound interacts with its targets by donating electrons, which neutralizes free radicals and other reactive oxygen species within cells . This prevents oxidative stress, which can damage cells and contribute to aging and diseases like cancer . Additionally, this compound acts as a cofactor in several enzymatic reactions, such as the conversion of the neurotransmitter dopamine to norepinephrine .
Biochemical Pathways
This compound is involved in numerous biochemical pathways. It plays a crucial role in the synthesis of collagen, a key component of connective tissues . It also contributes to the regulation of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . Its antioxidant property is associated with the reduction of cancer incidences .
Pharmacokinetics
The pharmacokinetics of this compound is complex. Regulated primarily by a family of saturable sodium-dependent vitamin C transporters (SVCTs), the absorption and elimination of this compound are highly dose-dependent . The tissue-specific expression levels and subtypes of these SVCTs result in a compartmentalized distribution pattern with a diverse range of organ concentrations of this compound at homeostasis .
Result of Action
The action of this compound results in several molecular and cellular effects. Its antioxidant properties help protect cells from damage by neutralizing harmful free radicals and reducing oxidative stress . This can help prevent a variety of health conditions, including heart disease and cancer . Furthermore, this compound contributes to the maintenance of the vascular system and plays a role in the reduction of atherogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light, heat, and air can degrade this compound, reducing its effectiveness . Additionally, certain lifestyle factors, such as diet and smoking, can affect the body’s ability to absorb and utilize this compound . Therefore, it’s important to store this compound properly and maintain a healthy lifestyle to ensure its maximum effectiveness.
Biochemical Analysis
Biochemical Properties
Provitamin C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a cofactor for several enzymes, enhancing their activity . The nature of these interactions is often covalent, where this compound binds to these biomolecules, altering their structure and function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound contributes to collagen synthesis, wound healing processes, bone formation facilitation, immune system enhancement, and iron absorption promotion .
Molecular Mechanism
The mechanism of action of this compound is multifaceted. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can act as both a pro-oxidant and an antioxidant, emphasizing its broad impact on health and well-being .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows stability, but also undergoes degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Some studies have observed threshold effects, where certain effects only occur above a specific dosage . High doses of this compound can also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Provitamin C typically involves multi-step organic reactions. One common method includes the oxidation of a precursor compound, such as a hexose derivative, under controlled conditions. The reaction often requires specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through metabolic pathways, which are then extracted and purified using various chemical and physical methods.
Chemical Reactions Analysis
Types of Reactions
Provitamin C undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Provitamin C has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its role in metabolic pathways and potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylate: Shares similar hydroxyl group arrangement but differs in the ring structure.
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid hydrate: Similar in hydroxyl and ketone groups but differs in hydration state.
Uniqueness
Provitamin C is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-FLRLBIABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36389-86-3 (mono-hydrochloride salt) | |
Record name | Provitamin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901313625 | |
Record name | xylo-2-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-48-5 | |
Record name | xylo-2-Hexulosonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Provitamin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | xylo-2-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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